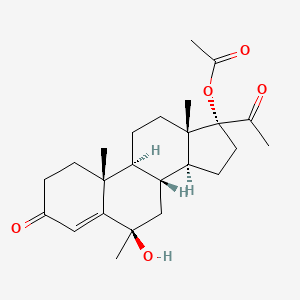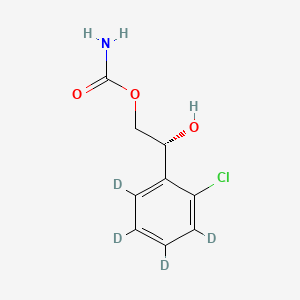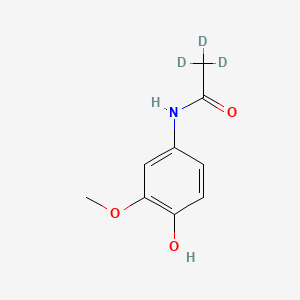
3-Methoxy Acetaminophen-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy Acetaminophen-d3, also known as 4-Acetylamino-2-methoxy-phenol-d3, is a deuterium-labeled analog of 3-Methoxy Acetaminophen. It is primarily used in scientific research as a stable isotope-labeled compound. The molecular formula of this compound is C9H8D3NO3, and it has a molecular weight of 184.21 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy Acetaminophen-d3 involves the incorporation of deuterium atoms into the 3-Methoxy Acetaminophen molecule. One common method is the deuterium exchange reaction, where hydrogen atoms in the parent compound are replaced with deuterium. This can be achieved using deuterated reagents under specific conditions. For example, the reaction can be carried out in the presence of a deuterated solvent such as deuterated methanol (CD3OD) and a catalyst .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction setups to ensure efficient deuterium incorporation. The reaction conditions are optimized to achieve high yields and purity of the final product .
化学反応の分析
Types of Reactions
3-Methoxy Acetaminophen-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent compound.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Parent compound (3-Methoxy Acetaminophen).
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3-Methoxy Acetaminophen-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of acetaminophen metabolites.
Biology: Employed in metabolic studies to trace the metabolic pathways of acetaminophen.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of acetaminophen.
Industry: Used in the development of new pharmaceuticals and in quality control processes
作用機序
The mechanism of action of 3-Methoxy Acetaminophen-d3 is similar to that of its parent compound, 3-Methoxy Acetaminophen. It acts as an analgesic and antipyretic agent by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Additionally, it may interact with the serotonergic and endocannabinoid systems, contributing to its analgesic effects .
類似化合物との比較
Similar Compounds
3-Methoxy Acetaminophen: The non-deuterated analog of 3-Methoxy Acetaminophen-d3.
Acetaminophen: A widely used analgesic and antipyretic agent.
3-Methylthio Acetaminophen: Another metabolite of acetaminophen with similar properties.
Uniqueness
This compound is unique due to its deuterium labeling, which provides advantages in research applications. The presence of deuterium atoms enhances the stability and allows for precise tracing in metabolic studies. This makes it a valuable tool in pharmacokinetic and pharmacodynamic research .
特性
IUPAC Name |
2,2,2-trideuterio-N-(4-hydroxy-3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6(11)10-7-3-4-8(12)9(5-7)13-2/h3-5,12H,1-2H3,(H,10,11)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZWIAQUWRXFNC-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC1=CC(=C(C=C1)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
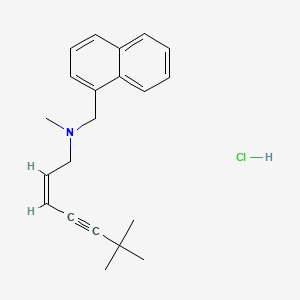
![1-Methylpyrrolo[2,3-b]pyridine-3-carboxylic Acid N-Phenyl Homopiperazine Amide](/img/structure/B587609.png)
![[sec-Butyl(methyl)amino]acetonitrile](/img/structure/B587610.png)
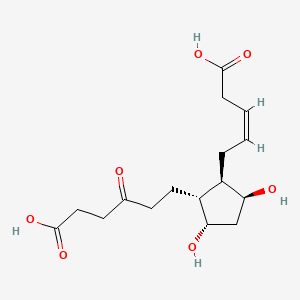
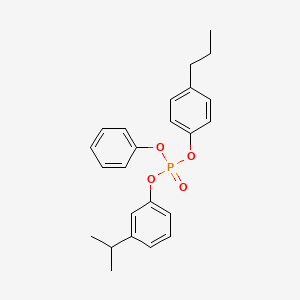
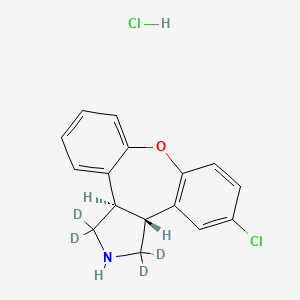
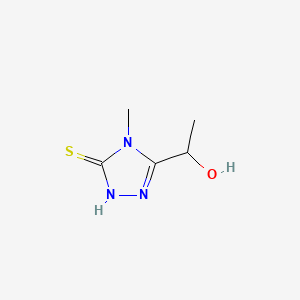
![3-Methyl-2-([7-[(3-methyl-1,3-thiazolidin-2-ylidene)methyl]-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-4,5-dihydro-1,3-thiazol-3-ium iodide](/img/structure/B587620.png)
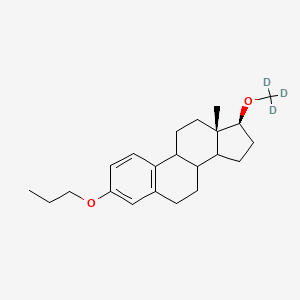
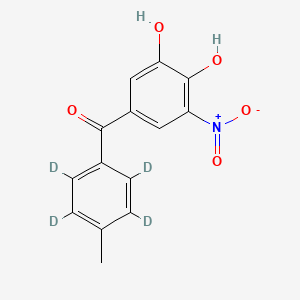
![1-[4-[2,2,3,3,5,5,6,6-Octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-3,4-dihydro-2H-quinoline-2,7-diol](/img/structure/B587625.png)
